molecular formula C20H14N6O2S B11197756 5-phenyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

5-phenyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B11197756
M. Wt: 402.4 g/mol
InChI Key: FQLBKCJEXDTMOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-phenyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex heterocyclic compound that has garnered attention in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidinone core linked to a phenyl group and a 1,2,4-oxadiazole moiety. The presence of these functional groups imparts significant biological activity, making it a potential candidate for various therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This step involves the reaction of a phenyl hydrazine derivative with a carboxylic acid to form the oxadiazole ring.

    Thioether formation: The oxadiazole intermediate is then reacted with a thiol compound to introduce the thioether linkage.

    Cyclization to form the pyrazolo[3,4-d]pyrimidinone core: The final step involves the cyclization of the intermediate with a suitable reagent to form the pyrazolo[3,4-d]pyrimidinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-phenyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-phenyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to its combined structural features of the pyrazolo[3,4-d]pyrimidinone core and the oxadiazole moiety, which contribute to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C20H14N6O2S

Molecular Weight

402.4 g/mol

IUPAC Name

5-phenyl-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C20H14N6O2S/c27-19-15-11-21-24-18(15)23-20(26(19)14-9-5-2-6-10-14)29-12-16-22-17(25-28-16)13-7-3-1-4-8-13/h1-11H,12H2,(H,21,24)

InChI Key

FQLBKCJEXDTMOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.